5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-8-10-22(11-9-14)18-12-15(2)21-19-17(13-20-23(18)19)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPLRSIDIREMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a pyrazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[1,5-a]pyrimidine core, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Kinase Inhibition and Cancer Therapy
One of the primary applications of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to specific substrates, a process vital for cell signaling and regulation. Inhibiting these enzymes can disrupt cancer cell proliferation and survival. The compound's unique structural features allow it to bind effectively to the active sites of various kinases, leading to enhanced therapeutic efficacy against different cancer types.
Case Study: Inhibition of Specific Kinases
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory activity against specific kinases involved in tumor growth and metastasis. For instance, studies have shown that certain analogs can significantly reduce the viability of cancer cell lines by inducing apoptosis through kinase pathway disruption .
Anti-Tuberculosis Activity
Another promising application of this compound is in the treatment of tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. The inhibition of this enzyme can lead to significant reductions in bacterial growth.
Case Study: Inhibition of Mycobacterial Growth
In a study focused on structure–activity relationships, several analogs were synthesized and tested for their ability to inhibit M. tuberculosis growth. Compounds exhibiting high potency against M. tuberculosis were identified, highlighting the potential for developing new anti-tuberculosis therapies based on this scaffold .
GPR119 Agonism and Metabolic Disorders
The compound may also have applications in metabolic disorders such as type 2 diabetes mellitus. Agonists targeting GPR119, a receptor involved in glucose metabolism and insulin secretion, are being explored for their therapeutic potential.
Case Study: Effects on Glucose Tolerance
A related study evaluated compounds similar to this compound for their agonistic activity against GPR119 in human cells. Results indicated that these compounds improved glucose tolerance and promoted insulin secretion in animal models, suggesting a beneficial role in managing type 2 diabetes .
Structure–Activity Relationship (SAR) Insights
The development of effective derivatives relies heavily on understanding the structure–activity relationships (SAR) associated with pyrazolo[1,5-a]pyrimidines. The following table summarizes key findings regarding substituent effects on biological activity:
| Compound Structure | Biological Activity | Key Findings |
|---|---|---|
| 3-Phenyl Substituted | High kinase inhibition | Enhanced binding affinity to kinase active sites |
| 5-Alkyl Substituted | Anti-tuberculosis activity | Improved potency against M. tuberculosis |
| 7-Pyridylmethylamine | GPR119 agonism | Significant improvement in glucose tolerance in vivo |
Mechanism of Action
The mechanism of action of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituents at positions 3, 5, and 6. Below is a comparative analysis:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 7-(4-methylpiperidinyl) group in the main compound offers moderate lipophilicity, favoring membrane permeability compared to polar morpholine derivatives .
- Solubility: Pyrimidinone derivatives (e.g., ) possess ketone oxygen, improving aqueous solubility but reducing kinase affinity compared to the non-oxidized main compound .
- Metabolic Stability : Piperidine and piperazine substituents () may enhance metabolic stability over morpholine due to reduced susceptibility to oxidation .
Key Research Findings
- Anticancer Potential: The main compound’s scaffold is optimized for Pim-1 inhibition, a kinase implicated in cancer progression. Neutral functional groups at position 5 (e.g., hydroxyl, ether) mitigate hERG channel toxicity, a common issue with basic amines .
- Synthetic Accessibility: Chlorination of pyrazolo[1,5-a]pyrimidinones (e.g., ) enables efficient derivatization at position 5, facilitating rapid SAR exploration .
Biological Activity
5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic disorders. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 4-methylpiperidin-1-yl substituent. Its molecular formula is and it has been identified with the CAS number 849914-04-1. The structural formula is as follows:
The primary mechanism of action for this compound involves the inhibition of specific kinases, which play crucial roles in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced tumor growth .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties:
- c-Met Kinase Inhibition : A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their inhibitory effects on c-Met kinase. Compounds derived from this class showed moderate to good cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Notably, compounds 10b and 10f demonstrated half-maximal inhibitory concentration (IC50) values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM respectively .
- Structure–Activity Relationship (SAR) : The SAR analysis indicated that modifications in the substituents significantly impact the biological activity. For instance, replacing certain nitrogen-containing heterocycles with substituted benzene rings enhanced cytotoxicity against specific cancer cell lines .
Modulation of Metabolic Disorders
The compound also shows promise in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. This modulation can be beneficial in treating conditions like metabolic syndrome, which affects a significant portion of the global population .
Study on Antitumor Efficacy
A comprehensive study focusing on the antitumor efficacy of this compound was conducted where various derivatives were synthesized and evaluated for their biological activities. The findings suggested that certain modifications led to enhanced selectivity and potency against specific tumor types while maintaining lower hepatotoxicity compared to existing treatments .
| Compound | Cell Line | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| 10b | MDA-MB-231 | 26.67 ± 2.56 | Cytotoxicity |
| 10f | A549 | 20.20 ± 2.04 | Cytotoxicity |
| Control | Cabozantinib | Varies | Benchmark |
Q & A
Q. What are the common synthetic routes for 5-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or β-enaminones under reflux conditions .
- Step 2 : Introduction of the 4-methylpiperidin-1-yl group at position 7 through nucleophilic substitution or coupling reactions. For example, reacting the core with 4-methylpiperidine in the presence of a catalyst like Pd(PPh₃)₄ .
- Step 3 : Optimization of substituents (e.g., methyl and phenyl groups) via regioselective alkylation or arylation reactions .
Key reagents include hydrazine hydrate, silylformamidines, and trifluoromethylating agents. Yields range from 62% to 70% depending on reaction conditions .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and verify regiochemistry. For example, the methyl group at position 5 shows a singlet at δ 2.35 ppm .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N bonds at 1.33–1.38 Å) and dihedral angles (e.g., 12.5° between pyrazole and pyrimidine rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 412.541 for C₂₅H₂₈N₆) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Use of novel catalysts (e.g., CuI/1,10-phenanthroline) to enhance regioselectivity in cyclization steps, improving yields by ~15% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) increase reaction rates for nucleophilic substitutions at position 7 .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during trifluoromethylation, as seen in derivatives with 67% yield .
Q. How do researchers resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Contradictions arise from substituent effects. For example:
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl groups at position 7 enhance enzyme inhibition (e.g., KDR kinase IC₅₀ = 12 nM) but reduce solubility, complicating pharmacokinetic studies .
- Piperazine vs. Piperidine Moieties : Piperazine derivatives show stronger binding to benzodiazepine receptors (Ki = 8 nM) compared to piperidine analogs (Ki = 35 nM) due to improved hydrogen bonding .
Resolution involves: - SAR Studies : Systematic variation of substituents and computational docking to identify key interactions (e.g., π-π stacking with Phe-200 in target enzymes) .
- Data Normalization : Adjusting activity metrics for lipophilicity (logP) and molecular weight to account for bioavailability differences .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., purine-binding enzymes). For example, the 4-methylpiperidin-1-yl group forms hydrophobic contacts with Val-183 in KDR kinase .
- MD Simulations : 100-ns simulations assess binding stability, revealing that the phenyl group at position 3 maintains a stable pose in the active site (RMSD < 2 Å) .
- QSAR Models : Predictive models correlate substituent electronegativity (Hammett σ values) with IC₅₀ data (R² = 0.89) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies stem from:
- Crystallinity : Amorphous forms (e.g., spray-dried particles) exhibit 3x higher solubility than crystalline forms, but stability varies .
- Counterion Selection : Mesylate salts improve aqueous solubility (e.g., 25 mg/mL) compared to free bases (2 mg/mL), but not all studies standardize salt forms .
- Measurement Techniques : HPLC-UV vs. nephelometry yield differing results due to detection limits. Standardized protocols (e.g., USP <711>) are recommended .
Experimental Design
Q. How to design assays for evaluating enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to purine-binding sites (e.g., xanthine oxidase or phosphodiesterases) .
- Assay Conditions : Use Tris-HCl buffer (pH 7.4) and ATP concentrations near Km (e.g., 10 µM) to mimic physiological conditions .
- Controls : Include positive controls (e.g., allopurinol for xanthine oxidase) and negative controls (DMSO vehicle) to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
